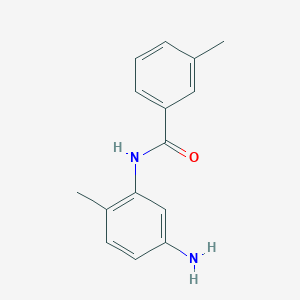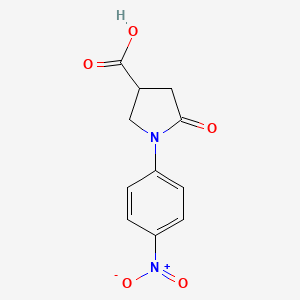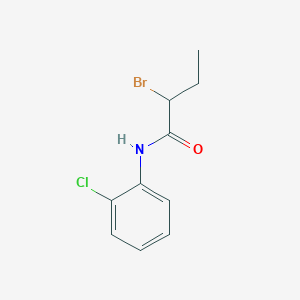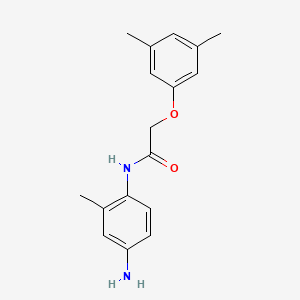
N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include its reactivity with other substances, the products it forms, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学的研究の応用
Biological and Environmental Impacts
Biological Effects and Toxicology : Kennedy (2001) reviewed the toxicology of acetamide derivatives, highlighting their commercial importance and the biological consequences of exposure. This comprehensive review delves into the varied biological responses these chemicals elicit, reflecting their usage and potential environmental and human health implications (Kennedy, 2001).
Degradation and Environmental Fate : Qutob et al. (2022) explored the degradation of acetaminophen, a compound related to the chemical structure of interest, via advanced oxidation processes. Their findings on by-products and biotoxicity could be relevant for understanding the environmental fate of similar acetamide derivatives (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Metabolic Insights and Mechanisms
Metabolism of Aspartyl Moiety : The metabolism of aspartame, which shares functional groups with the compound of interest, was reviewed by Ranney and Oppermann (1979). They described the metabolic pathways of aspartate, including its conversion to CO2 and incorporation into body constituents, providing insights into the metabolic fate of similar compounds (Ranney & Oppermann, 1979).
Therapeutic Evidence and Mechanisms of N-acetylcysteine : Although not directly related to the compound , the review by Dean, Giorlando, and Berk (2011) on N-acetylcysteine's therapeutic applications in psychiatry provides a precedent for studying acetamide derivatives' mechanisms and potential benefits in other contexts (Dean, Giorlando, & Berk, 2011).
Analytical and Methodological Approaches
Antituberculosis Activity of Organotin Complexes : The review by Iqbal, Ali, and Shahzadi (2015) on organotin complexes, including acetamide derivatives, highlights their potential antituberculosis activity. This study illustrates the breadth of applications for such compounds in medicinal chemistry and microbiology (Iqbal, Ali, & Shahzadi, 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include precautions that need to be taken when handling the compound.
将来の方向性
This involves discussing potential future research directions, such as new synthesis methods, applications, or modifications to the compound.
特性
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-6-12(2)8-15(7-11)21-10-17(20)19-16-5-4-14(18)9-13(16)3/h4-9H,10,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYGBFAJBJXQNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




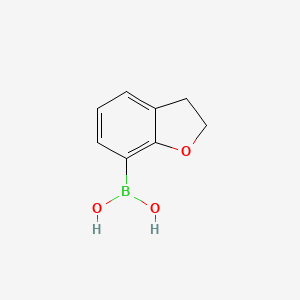
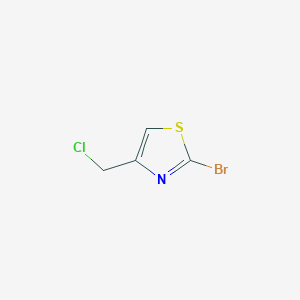

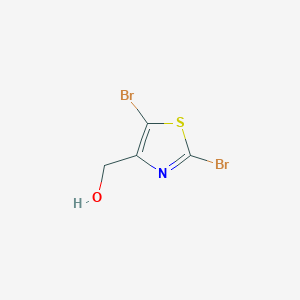
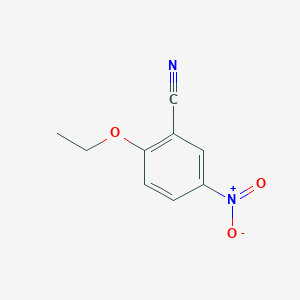
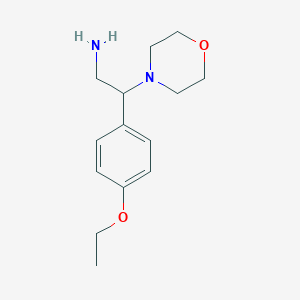
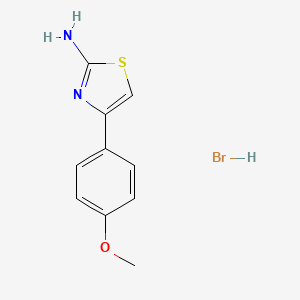
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1317887.png)
